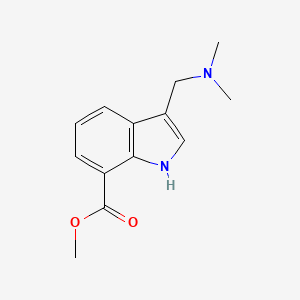

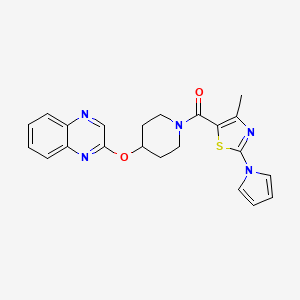

Methyl 3-((dimethylamino)methyl)-1H-indole-7-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA)” involves radical copolymerizations . Another example is the synthesis of “3-[(2R,3R)-1-(dimethylamino)-2-methylpentan-3-yl] phenol” which involves the reaction of “(S)-1-(dimethylamino)-2-methylpentan-3-one” with “3-bromo anisole” under Grignard conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated theoretically. For example, theoretical investigations on the molecular structure of “9-[3-(Dimethylamino)propyl]-2-trifluoro-methyl-9H-thioxanthen-9-ol” were carried out .Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite complex. For instance, the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene has been studied . Another example is the synthesis of “methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate” which was obtained in novel single-step reactions via two different base-catalysed Michael additions from readily available building blocks .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, “3-Dimethylaminopropylamine” is a known skin irritant . Another compound, “3-Methyl-1-cyclohexene”, is a highly flammable liquid and vapor that causes skin and eye irritation .Aplicaciones Científicas De Investigación

Synthesis of Heterocyclic Compounds

- Methyl 3-amino-1H-indole-2-carboxylates have been utilized in reactions with aryl isocyanates, aryl isothiocyanates, and cyanamides to form 5H-pyrimido[5,4-b]indole derivatives. These compounds are significant in the synthesis of complex organic molecules, showcasing the versatility of indole derivatives in chemical reactions (Shestakov et al., 2009).

Electrophilic Substitution Reactions

- Research on 1-methyl-2-dimethylaminoindole has shown that electrophilic substitution reactions, such as bromination, nitration, and acylation, can yield various 3-substituted reaction products. These findings provide insights into the reactivity of indole derivatives under different conditions (Golubeva et al., 1985).

Ionic Liquid Precursors and Carbene Adducts

- The study on the formation of 1,3-dimethylimidazolium-2-carboxylate, instead of the anticipated ionic liquid, demonstrates the unexpected outcomes in the synthesis of ionic liquids and their precursors. This research is critical for understanding the formation mechanisms and potential applications of ionic liquids (Holbrey et al., 2003).

Catalysis and Green Chemistry

- The use of ionic liquids as catalytic bases for clean N-methylation of indole with dimethylcarbonate under microwave heating and continuous flow conditions highlights the role of green chemistry in synthesizing pharmaceutical intermediates efficiently (Glasnov et al., 2012).

Mecanismo De Acción

The mechanism of action for similar compounds can vary widely. For instance, “Hexazinone” functions by inhibiting photosynthesis and thus is a nonselective herbicide . Another compound, “3-{3-[(DIMETHYLAMINO)METHYL]-1H-INDOL-7-YL}PROPAN-1-OL”, belongs to the class of organic compounds known as 3-alkylindoles .

Safety and Hazards

The safety and hazards associated with similar compounds can also vary widely. For instance, “3-Methyl-1-cyclohexene” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and is a highly flammable liquid and vapor that causes skin and eye irritation . Another compound, “3-Dimethylaminopropylamine”, is also considered hazardous and is a known skin irritant .

Direcciones Futuras

The future directions for similar compounds can be quite diverse. For instance, “Methyl 3-(dimethylamino)propionate” is being used in the synthesis of lithium enolate via reaction with lithium diisopropylamide . Another compound, “N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA)”, is being used in the copolymerization of amine-containing monomers and dodecyl (meth)acrylate in toluene .

Propiedades

IUPAC Name |

methyl 3-[(dimethylamino)methyl]-1H-indole-7-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-15(2)8-9-7-14-12-10(9)5-4-6-11(12)13(16)17-3/h4-7,14H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGIKRSAASRUGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CNC2=C1C=CC=C2C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

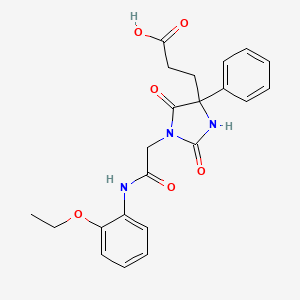

![methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2927863.png)

![N-(4-cyanophenyl)-2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2927865.png)

![Methyl 5-methyl-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2927866.png)

![2,4,9-Trioxa-3lambda6-thiaspiro[5.5]undecane 3,3-dioxide](/img/structure/B2927871.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-acetylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2927877.png)

![7-(4-chlorophenyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2927878.png)

![8-[(dibenzylamino)methyl]-1,3-dimethyl-7-octadecyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2927881.png)